オキサプロジングルクロン酸

説明

Synthesis Analysis

Oxaprozin glucuronide synthesis involves metabolic processes where Oxaprozin undergoes glucuronidation. The synthesis of Oxaprozin itself is achieved by reacting benzoin with succinic anhydride in the presence of pyridine to obtain 4-oxo-4-(2-oxo-1, 2-diphenylethox)butanoic acid, which further reacts with ammonium acetate in acetic acid to yield Oxaprozin (Li Gong-chu, 2015).

Molecular Structure Analysis

The molecular structure of Oxaprozin has been studied using Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into its linear and nonlinear optical properties, electronic properties, and the structural impact of oxaprozin dimerization. Vibrational studies, including FT-IR and FT-Raman spectroscopy, have also been conducted to compare theoretical frequencies with experimental data, offering a comprehensive understanding of Oxaprozin's molecular structure (S. Sagdinc & A. Eşme, 2010).

Chemical Reactions and Properties

Oxaprozin glucuronide interacts significantly with human serum albumin (HSA), leading to reactions such as acyl migration, hydrolysis of the glycosidic bond, and covalent binding to HSA. These interactions are inhibited by compounds binding at the benzodiazepine site of HSA, indicating the involvement of specific albumin sites in these reactions. The reversible complex formation with HSA suggests a detailed mechanism of action at the molecular level, emphasizing the significance of protein binding in the metabolism and function of Oxaprozin glucuronide (D. Wells, F. Janssen, & H. W. Ruelius, 1987).

Physical Properties Analysis

The pharmacokinetic properties of Oxaprozin, including its absorption, biotransformation, excretion, and kinetics, provide insight into its physical properties. After oral administration, Oxaprozin is rapidly absorbed, with glucuronidation being a major biotransformation route. These properties highlight the extensive metabolism Oxaprozin undergoes, leading to the formation of Oxaprozin glucuronide as a significant metabolite (F. Janssen et al., 1980).

Chemical Properties Analysis

Oxaprozin and its metabolites, including Oxaprozin glucuronide, exhibit a range of chemical properties that contribute to their pharmacological profile. The extensive binding to plasma proteins, particularly albumin, and the interactions that lead to various metabolic products, underline the chemical complexity and therapeutic potential of Oxaprozin glucuronide. The reactions involving human plasma and albumin, such as hydrolysis, rearrangement, and covalent binding, underscore the dynamic nature of these substances in biological systems (H. W. Ruelius et al., 1986).

科学的研究の応用

薬力学および薬物動態

オキサプロジンは、胃腸副作用の発現率が低いため、関節炎の安全で効果的な治療法であることが証明されています . これは、選択的でないCOX-1およびCOX-2阻害剤であり、COX-1およびCOX-2の両方の効果に関連するより効果的な疼痛緩和を提供する可能性があります .

関節破壊の生化学的成分

オキサプロジンの薬理作用は、in vitroで関節破壊の生化学的成分について調査されてきました . オキサプロジンは、臓器培養における豚の滑膜組織からのインターロイキン-1β(IL-1β)の産生、およびTHP-1単核細胞からのIL-1β、IL-6、IL-8、ならびに腫瘍壊死因子-α(TNFα)の産生を阻害します .

薬物動態学的相互作用

オキサプロジンのアルブミンとの薬物動態学的相互作用は、in vitroで研究されています . これらの研究は、薬物が内因性リガンドまたはNSAIDsと一般的に併用される薬物と競合的に結合することによって薬物相互作用をモデル化しています .

軟骨保護効果

オキサプロジンは、臓器培養における豚またはウシの軟骨におけるIL-1βおよび/またはTNFα誘発プロテオグリカン破壊を悪化させません . 放射性標識されたオキサプロジンは、他のNSAIDsで観察されたよりもはるかに高いレベルで軟骨に蓄積されます . これは、薬物の軟骨保護効果の発現を可能にする上で特に有利な可能性があります .

アルブミン結合

in vitroにおけるオキサプロジンのアルブミン結合は、他のNSAIDs(例:アスピリン、ジクロフェナク、イブプロフェン、パラセタモール、サリチル酸)、一般的に併用される薬物(例:アテノロール、クロニジン、クロモグリク酸、ジフェンヒドラミン、フロセミド、ケトチフェン、サルブタモール、プレドニゾロン、テオフィリン)、内因性ステロイド(例:エストラジオール、プロゲステロン)、またはその他の薬剤(例:カフェイン)の影響を受けません。 40μMの濃度 .

カルボン酸の代謝物

オキサプロジングルクロン酸などのアシルグルクロン酸は、薬物、さまざまな化学物質、およびビリルビンや安息香酸などの内因的に生成される化合物を含む多くのカルボン酸の主要な代謝物です . 求核攻撃を受けやすいことから、アシルグルクロン酸は一般的に他のグルクロン酸よりも安定性が低くなっています .

作用機序

Target of Action

Oxaprozin glucuronide, a metabolite of Oxaprozin, primarily targets cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Oxaprozin glucuronide acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors , thereby reducing the symptoms of inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Oxaprozin glucuronide is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Oxaprozin glucuronide blocks the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

Oxaprozin is well absorbed orally, with approximately 95% bioavailability . It undergoes hepatic metabolism, with about 65% metabolized by microsomal oxidation and 35% conjugated with glucuronic acid to form Oxaprozin glucuronide . The drug is excreted in the urine (5% unchanged, 65% as metabolites) and feces (35% as metabolites) . The elimination half-life of Oxaprozin is between 41 to 55 hours , indicating its potential for once-daily dosing .

Result of Action

The inhibition of prostaglandin synthesis by Oxaprozin glucuronide leads to a reduction in the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis , including inflammation, swelling, stiffness, and joint pain . It also has analgesic and antipyretic properties, helping to alleviate moderate pain and reduce fever .

Action Environment

The action of Oxaprozin glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its binding to albumin, potentially altering its free concentrations in the plasma . Additionally, increased levels of certain metal ions (such as zinc and copper), which are often seen in rheumatic conditions, can slightly increase the free concentrations of Oxaprozin .

特性

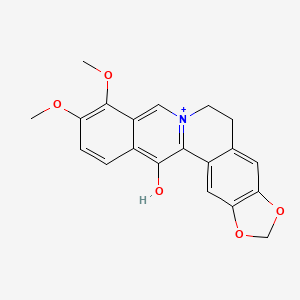

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONKPOICDFFRNF-MJRVOHGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238081 | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90283-09-3 | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Oxaprozin Glucuronide interact with Human Serum Albumin (HSA)?

A1: The interaction begins with the formation of a reversible complex between Oxaprozin Glucuronide and HSA. [] This initial step then triggers several subsequent reactions:

- Acyl Migration: The Oxaprozin aglycone migrates from its initial position on the glucuronic acid moiety (position 1) to other positions (2, 3, and 4). []

- Hydrolysis: The glycosidic bond of Oxaprozin Glucuronide undergoes hydrolysis. []

- Covalent Binding: Oxaprozin forms a covalent bond with the HSA molecule. []

Q2: Which site on HSA is crucial for these interactions with Oxaprozin Glucuronide?

A2: Research suggests that the benzodiazepine binding site on HSA, also known as Site II, plays a critical role. [] Ligands known to bind to this site, like Oxaprozin itself, effectively inhibit the reactions of Oxaprozin Glucuronide with HSA. [] Conversely, ligands that bind to other sites on HSA don't exhibit this inhibitory effect. []

Q3: What are the major metabolites of Oxaprozin identified in animal studies?

A3: Analysis of bile and urine from both dogs and monkeys revealed a similar metabolite profile. [] The majority of the drug-related material (approximately 90%) was identified in three forms: free, ester conjugates, and ether conjugates. [] Quantitatively, ester conjugates, primarily Oxaprozin Glucuronide, were the most abundant in both fluids. [] Furthermore, two phenolic metabolites were also characterized, existing in both free and conjugated forms (ester and ether glucuronides). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-hydroxy-4'-(4-methoxyphenyl)-4,4,5'-trimethyl-2-spiro[1,3-diazinane-6,2'-3,4-dihydro-2H-1-benzopyran]thione](/img/structure/B1231979.png)

![4-[[3-Cyano-4-methyl-6-(3-pyridinyl)-2-pyridinyl]thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1231982.png)

![2-[(3-Fluorophenyl)methylthio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231983.png)

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)

![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)